

# Spectroscopic comparison of Isoamyl-n-propyl-amine and its isomers

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## Compound of Interest

Compound Name: *Isoamyl-n-propyl-amine*

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A Spectroscopic Comparison of **Isoamyl-n-propyl-amine** and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **isoamyl-n-propyl-amine** and its structural isomers. Due to the limited availability of experimental spectra for **isoamyl-n-propyl-amine**, predicted data is used for this compound and is noted accordingly. The isomers selected for comparison—di-n-butylamine, diisobutylamine, and n-octylamine—all share the same molecular formula ( $C_8H_{19}N$ ) but differ in their structural arrangement, leading to distinct spectroscopic fingerprints.

## Overview of Compounds

Compound Name	IUPAC Name	Structure	Class
Isoamyl-n-propyl-amine	N-propyl-3-methylbutan-1-amine	$CH_3CH(CH_3)CH_2CH_2NHCH_2CH_2CH_3$	Secondary Amine
Di-n-butylamine	N-butylbutan-1-amine	$(CH_3CH_2CH_2CH_2)_2NH$	Secondary Amine
Diisobutylamine	2-methyl-N-(2-methylpropyl)propan-1-amine	$((CH_3)_2CHCH_2)_2NH$	Secondary Amine
n-Octylamine	Octan-1-amine	$CH_3(CH_2)_7NH_2$	Primary Amine

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **isoamyl-n-propyl-amine** and its isomers.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) in ppm

Compound	-CH <sub>3</sub>	-CH <sub>2</sub> - (aliphatic)	-CH-	N-H
Isoamyl-n-propyl-amine (Predicted)	0.89 (d, 6H), 0.92 (t, 3H)	1.41 (m, 2H), 1.52 (m, 2H), 2.58 (t, 2H), 2.60 (t, 2H)	1.69 (m, 1H)	Broad singlet
Di-n-butylamine[1]	0.92 (t, 6H)	1.25-1.56 (m, 8H), 2.59 (t, 4H)	-	Broad singlet
Diisobutylamine[2]	0.89 (d, 12H)	2.44 (d, 4H)	1.75 (m, 2H)	Broad singlet
n-Octylamine[3]	0.88 (t, 3H)	1.28 (m, 10H), 1.43 (m, 2H), 2.68 (t, 2H)	-	Broad singlet

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ) in ppm

Compound	-CH <sub>3</sub>	-CH <sub>2</sub> -	-CH-
Isoamyl-n-propyl-amine (Predicted)	11.8, 22.7	23.5, 39.3, 50.8, 52.1	26.5
Di-n-butylamine[4]	14.1	20.7, 32.5, 50.0	-
Diisobutylamine[5]	20.8	58.7	28.6
n-Octylamine[6]	14.1	22.7, 26.9, 29.3, 29.5, 31.9, 33.9, 42.8	-

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Compound	N-H Stretch	C-H Stretch	C-N Stretch
Isoamyl-n-propyl-amine (Predicted)	~3300 (weak, broad)	~2870-2960	~1120
Di-n-butylamine	3289 (weak, broad)	2870-2957	1128
Diisobutylamine[7][8]	~3300 (weak, broad)	~2870-2955	~1125
n-Octylamine[9][10]	~3368, 3290 (two bands)	~2854-2923	~1070

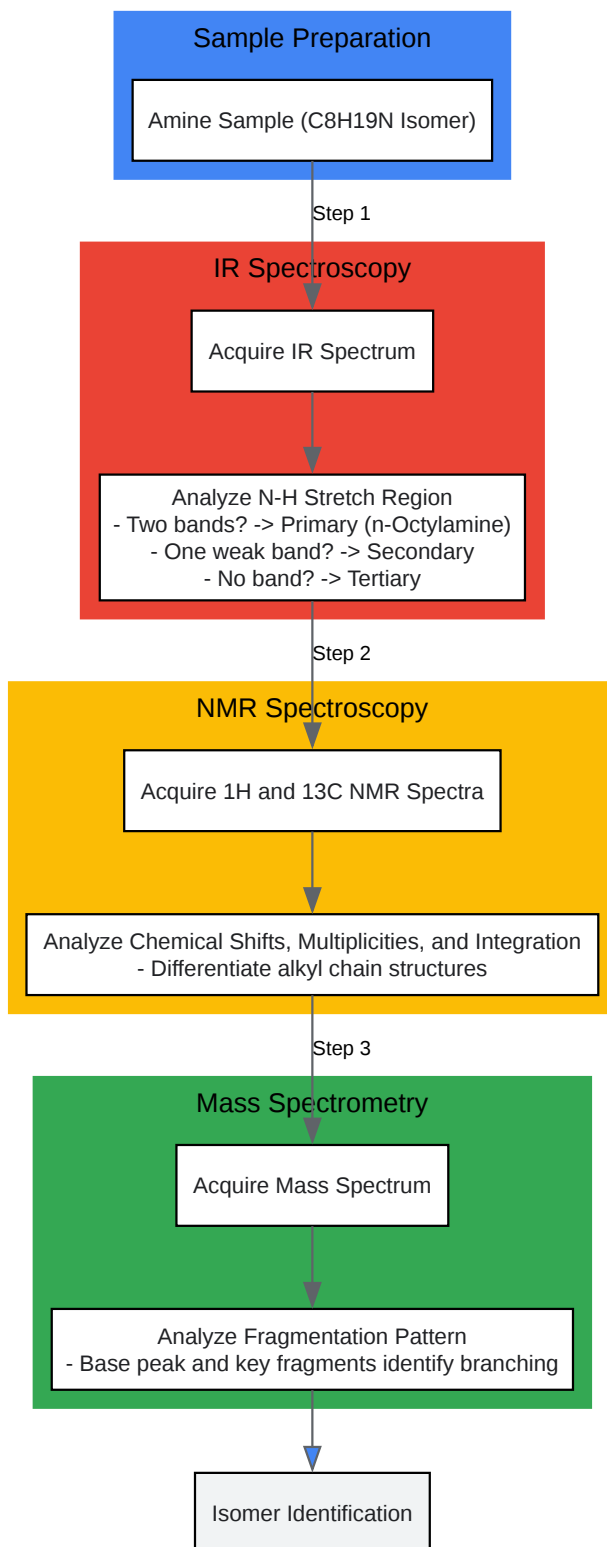
## Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios ( $m/z$ ) and Base Peaks

Compound	Molecular Ion ( $M^+$ )	Base Peak ( $m/z$ )	Key Fragment Ions ( $m/z$ )
Isoamyl-n-propyl-amine (Predicted)	129	86	44, 72
Di-n-butylamine	129	86	44, 57
Diisobutylamine[7]	129	86	44, 57
n-Octylamine[9][11]	129	30	44, 56, 70, 84, 98, 112

## Experimental Workflow and Data Interpretation

The spectroscopic analysis of **isoamyl-n-propyl-amine** and its isomers follows a logical workflow to distinguish between the different structures.

Workflow for Spectroscopic Identification of C<sub>8</sub>H<sub>19</sub>N Isomers[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic identification of C<sub>8</sub>H<sub>19</sub>N isomers.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the amine (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of  $^{13}\text{C}$ . Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- **Sample Introduction:** The amine sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- **Ionization:** Electron Ionization (EI) is a common method for amines. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus  $m/z$ .

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